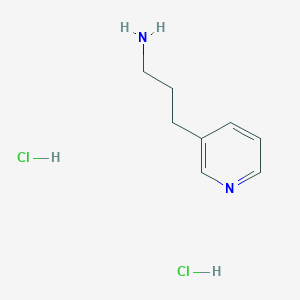
3-Methyl-5-nitrobenzoic acid
概述
描述
3-Methyl-5-nitrobenzoic acid is an aromatic compound characterized by a methyl group and a nitro group attached to a benzoic acid core. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
准备方法
3-Methyl-5-nitrobenzoic acid can be synthesized through various methods. One common approach involves the nitration of 3-methylbenzoic acid using a mixture of nitric acid and sulfuric acid . This reaction typically occurs under controlled conditions to ensure high selectivity and yield. Another method involves the nitration of methyl 3-methylbenzoate followed by hydrolysis . Industrial production methods often focus on optimizing these reactions to minimize waste and improve efficiency.
化学反应分析
3-Methyl-5-nitrobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.
Hydrolysis: The ester form of the compound can be hydrolyzed to yield the carboxylic acid.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions include 3-amino-5-methylbenzoic acid and other substituted benzoic acids.
科学研究应用
3-Methyl-5-nitrobenzoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Methyl-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the compound’s reactivity and interactions with other molecules. In biological systems, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
相似化合物的比较
3-Methyl-5-nitrobenzoic acid can be compared to other nitrobenzoic acids, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid . These compounds share similar structural features but differ in the position of the nitro group, which affects their chemical reactivity and applications. For example, 2-nitrobenzoic acid is commonly used in the synthesis of dyes, while 4-nitrobenzoic acid is a precursor for the anesthetic procaine . The unique positioning of the methyl and nitro groups in this compound gives it distinct properties and applications.
属性
IUPAC Name |
3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRFOJQNGFJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623134 | |
| Record name | 3-Methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113882-33-0 | |
| Record name | 3-Methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)






![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)


![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)



